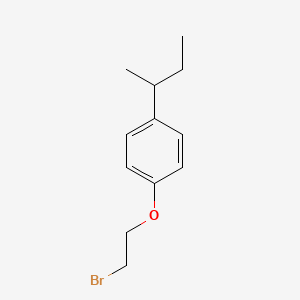![molecular formula C2H6Cl4STi B12556529 [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1) CAS No. 192721-31-6](/img/structure/B12556529.png)
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) is a complex organotitanium compound. This compound is notable for its unique structure, which includes a titanium center coordinated to a tetrachloromethyl group and a lambda6-sulfanyl group. The presence of these groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) typically involves the reaction of titanium tetrachloride with a suitable organosulfur compound under controlled conditions. One common method involves the use of tetrachloromethane and a sulfur-containing reagent in the presence of a titanium source. The reaction is carried out under an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, often involving the titanium center.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: The tetrachloromethyl and lambda6-sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium oxides, while substitution reactions can produce a variety of organotitanium compounds with different functional groups .
Scientific Research Applications
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) has several scientific research applications:
Mechanism of Action
The mechanism of action of [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) involves its interaction with various molecular targets. The titanium center can coordinate with different ligands, facilitating catalytic processes. The compound’s reactivity is influenced by the electronic properties of the tetrachloromethyl and lambda6-sulfanyl groups, which can modulate the activity of the titanium center .
Comparison with Similar Compounds
Similar Compounds
Titanium Tetrachloride: A simpler titanium compound used in similar catalytic applications but lacks the unique properties imparted by the tetrachloromethyl and lambda6-sulfanyl groups.
Tetrachloromethane: While not a titanium compound, it shares the tetrachloromethyl group and is used in various chemical reactions.
Organotitanium Compounds: Other organotitanium compounds with different organic groups attached to the titanium center.
Uniqueness
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) is unique due to the combination of the tetrachloromethyl and lambda6-sulfanyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specialized applications in catalysis and material science .
Properties
CAS No. |
192721-31-6 |
|---|---|
Molecular Formula |
C2H6Cl4STi |
Molecular Weight |
251.8 g/mol |
IUPAC Name |
tetrachloro(dimethyl)-λ6-sulfane;titanium |
InChI |
InChI=1S/C2H6Cl4S.Ti/c1-7(2,3,4,5)6;/h1-2H3; |
InChI Key |
DKEGVRYJRGLAFV-UHFFFAOYSA-N |
Canonical SMILES |
CS(C)(Cl)(Cl)(Cl)Cl.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



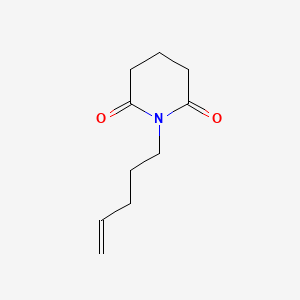


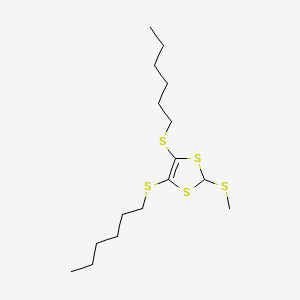
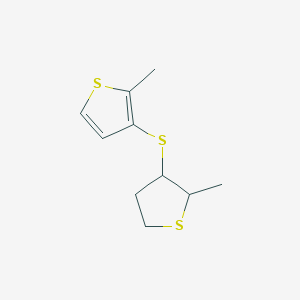
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

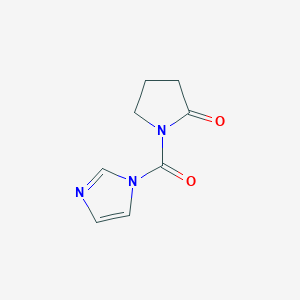
![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
